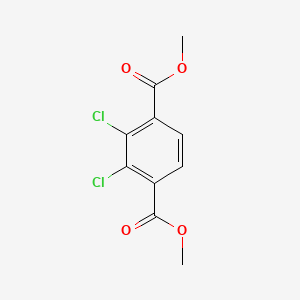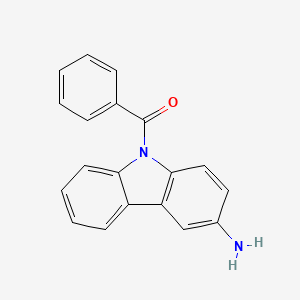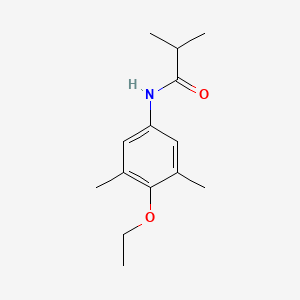
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and two ester groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3-dichloroterephthalic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 2,3-dichlorobenzene-1,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,3-dichlorobenzene-1,4-dimethanol.
Oxidation: Formation of 2,3-dichloroterephthalic acid.
Applications De Recherche Scientifique
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: Similar structure but lacks chlorine atoms.
Dimethyl isophthalate: Similar ester groups but different positions on the benzene ring.
Dimethyl phthalate: Similar ester groups but different substitution pattern.
Uniqueness
Dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate is unique due to the presence of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the chlorine atoms and ester groups also contributes to its distinct properties.
Propriétés
| 90767-87-6 | |
Formule moléculaire |
C10H8Cl2O4 |
Poids moléculaire |
263.07 g/mol |
Nom IUPAC |
dimethyl 2,3-dichlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,1-2H3 |
Clé InChI |
PKXVXPPULUTVKW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)



![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)

